molecular formula C10H13NO2 B12064409 (S)-n-(1-hydroxypropan-2-yl)benzamide

(S)-n-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B12064409
M. Wt: 179.22 g/mol
InChI Key: RGVIMILWECPVOH-QMMMGPOBSA-N
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Description

(S)-n-(1-hydroxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hydroxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with (S)-1-amino-2-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-n-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-n-(1-oxopropan-2-yl)benzamide.

    Reduction: Formation of (S)-n-(1-hydroxypropan-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

(S)-n-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropan-2-yl moiety can form hydrogen bonds with active sites of enzymes, while the benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-hydroxypropan-2-yl)carbamate
  • (S)-n-(1-hydroxypropan-2-yl)benzylamine

Uniqueness

(S)-n-(1-hydroxypropan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m0/s1

InChI Key

RGVIMILWECPVOH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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